molecular formula C17H20F3NO3S B2381597 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1797885-35-8

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2381597
CAS No.: 1797885-35-8
M. Wt: 375.41
InChI Key: PPWPLSUESWNKJR-UHFFFAOYSA-N
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Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is particularly noted for its role in drug development, especially in the treatment of neurodegenerative diseases and pain management.

Preparation Methods

The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, including the formation of the azetidine ring and the introduction of the cyclohexylsulfonyl and trifluoromethylphenyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and managing pain.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to modulate certain receptors and enzymes, leading to its potential therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can be compared with other similar compounds, such as:

    (3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(fluoromethyl)phenyl)methanone: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

    (3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(chloromethyl)phenyl)methanone: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3S/c18-17(19,20)13-6-4-5-12(9-13)16(22)21-10-15(11-21)25(23,24)14-7-2-1-3-8-14/h4-6,9,14-15H,1-3,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWPLSUESWNKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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